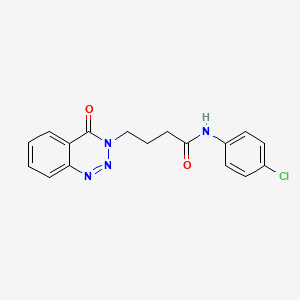

N-(4-chlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Description

N-(4-Chlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a benzotriazinone carboxamide derivative characterized by a benzotriazinone core linked to a butanamide chain substituted with a 4-chlorophenyl group. The general synthesis involves:

Oxidation of isatin to isatoic anhydride using H₂O₂ and HCOOH.

Reaction with 4-aminobutyric acid to form N-(carboxybutyl)anthranilamide.

Diazotization with NaNO₂/HCl to generate the benzotriazinone core.

Activation of the carboxylic acid (e.g., via thionyl chloride) and coupling with 4-chloroaniline to yield the target compound .

Properties

Molecular Formula |

C17H15ClN4O2 |

|---|---|

Molecular Weight |

342.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |

InChI |

InChI=1S/C17H15ClN4O2/c18-12-7-9-13(10-8-12)19-16(23)6-3-11-22-17(24)14-4-1-2-5-15(14)20-21-22/h1-2,4-5,7-10H,3,6,11H2,(H,19,23) |

InChI Key |

CKRZDKOFIQECHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Biological Activity

N-(4-chlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula: C17H15ClN4O2

- Molecular Weight: 344.78 g/mol

- CAS Number: 745804-80-2

The structural characteristics contribute to its biological activity, particularly in interactions with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential for development as an antibacterial agent .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. In particular, it has shown promise as an inhibitor of urease and acetylcholinesterase (AChE). The IC50 values for various synthesized derivatives range from 1.13 µM to 6.28 µM for urease inhibition, which is significantly lower than the standard reference thiourea (IC50 = 21.25 µM) . This suggests that the compound could be effective in treating conditions where these enzymes play a critical role.

Anticancer Activity

There is emerging evidence regarding the anticancer potential of benzotriazine derivatives. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. Although specific data on this compound is limited, related compounds have demonstrated significant cytotoxicity against various cancer cell lines .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Interference with bacterial cell wall synthesis leading to increased permeability and eventual cell lysis.

- Inhibition of key metabolic enzymes such as urease and AChE, disrupting essential biochemical pathways in pathogens and potentially in cancer cells.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various benzotriazine derivatives, it was found that those containing the chlorophenyl moiety exhibited enhanced antibacterial activity compared to their non-chlorinated counterparts. The study highlighted that the presence of electron-withdrawing groups like chlorine significantly affects the compound's interaction with bacterial enzymes .

Study 2: Enzyme Inhibition Profiles

Another study focused on the enzyme inhibition profiles of synthesized benzotriazine derivatives. The results indicated that substituents on the benzene ring influenced the potency against urease and AChE. Specifically, compounds with halogen substitutions showed improved binding affinity and inhibition rates .

Comparison with Similar Compounds

Table 2: Core Heterocycle Comparison

- Benzooxazinone (22a–22c): The oxazinone core may confer different solubility and pharmacokinetic profiles due to reduced nitrogen content.

Organophosphorus Benzotriazinone Derivatives (Azinphos-methyl, Azinphos ethyl)

These agrochemicals share the 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety but differ in functional groups (Table 3).

Table 3: Comparison with Azinphos Derivatives

- Functional Group Influence :

- Carboxamide (Target) : Likely lower acute toxicity compared to phosphorodithioate esters, making it suitable for pharmaceutical exploration.

- Phosphorodithioate Esters (Azinphos) : High toxicity due to acetylcholinesterase inhibition, limiting use to agricultural settings .

Preparation Methods

Core Benzotriazinone Synthesis

The benzotriazinone moiety is typically constructed via diazotization of anthranilamide derivatives. In a representative protocol, anthranilamide (1) undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by neutralization to yield 1,2,3-benzotriazin-4(3H)-one (2) . Alternative methods involve oxidation of anthranilohydrazide with hydrogen peroxide (H₂O₂) and formic acid, forming the triazinone ring through cyclization.

Key Reaction:

$$

\text{Anthranilamide} + \text{NaNO}2/\text{HCl} \rightarrow \text{Benzotriazinone} + \text{H}2\text{O} \quad

$$

Butanoic Acid Intermediate Formation

4-Aminobutyric acid (3) is reacted with isatoic anhydride (4) in a water-triethylamine mixture to form N-(carboxybutyl)anthranilamide (5) . Subsequent diazotization of 5 with NaNO₂/HCl yields 4-(4-oxobenzotriazin-3(4H)-yl)butanoic acid (6) . This step is critical for introducing the four-carbon spacer required for amide coupling.

Optimization Note:

Carboxylic Acid Activation

The butanoic acid intermediate (6) is activated for amide bond formation. Two predominant methods are documented:

- Benzotriazole Activation: Treatment with benzotriazole and thionyl chloride (SOCl₂) in tetrahydrofuran (THF) forms the reactive benzotriazolyl ester (7) .

- Acyl Chloride Formation: Direct conversion of 6 to its acyl chloride using SOCl₂ or oxalyl chloride.

Comparative Efficiency:

| Activation Method | Yield (%) | Reaction Time |

|---|---|---|

| Benzotriazole/SOCl₂ | 85–90 | 48 h |

| Acyl Chloride | 75–80 | 6 h |

Benzotriazole activation offers higher yields but requires longer reaction times.

Amide Coupling with 4-Chloroaniline

The activated intermediate (7) is coupled with 4-chloroaniline (8) under mild conditions. In a typical procedure, 7 is reacted with 8 in dichloromethane (DCM) or dimethylformamide (DMF) at room temperature, catalyzed by triethylamine (Et₃N).

Reaction Scheme:

$$

\text{7} + \text{4-Cl-C}6\text{H}4\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{N-(4-Chlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide} \quad

$$

Yield Optimization:

- Stoichiometric excess of 4-chloroaniline (1.2–1.5 eq) improves conversion.

- Polar aprotic solvents (e.g., DMF) enhance solubility but may require purification via column chromatography.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

- High-performance liquid chromatography (HPLC) with C18 columns (≥95% purity).

- Recrystallization from methanol/water mixtures removes unreacted starting materials.

Challenges and Mitigation Strategies

Side Reactions

Q & A

Q. Optimization Strategies :

- Use HPLC monitoring to track intermediate purity (e.g., diazotization efficiency).

- Adjust stoichiometry of 4-chloroaniline to the activated acid (1.2:1 molar ratio) to minimize unreacted intermediates.

- Employ low-temperature crystallization (0–4°C) during final purification to enhance yield .

Advanced: How can structural contradictions in crystallographic data be resolved during refinement?

When crystallographic data show discrepancies (e.g., disordered solvent molecules or ambiguous electron density):

Use SHELXL for small-molecule refinement, leveraging its robust handling of restraints and constraints for partial occupancy atoms.

Apply TWIN/BASF commands in SHELXL for twinned crystals, common in benzotriazinone derivatives due to planar stacking.

Validate refinement with Rfree cross-validation (5% of reflections) to avoid overfitting.

Compare bond lengths/angles to similar structures in the Cambridge Structural Database (CSD) to identify outliers .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key peaks should be observed?

Q. Essential Techniques :

- ¹H/¹³C NMR :

- Aromatic protons (δ 7.2–8.1 ppm, integrating for chlorophenyl and benzotriazinone groups).

- Amide N–H signal (δ 9.8–10.2 ppm, broad singlet).

- IR Spectroscopy :

- C=O stretch (amide: ~1650 cm⁻¹; benzotriazinone: ~1720 cm⁻¹).

- N–H bend (amide: ~1550 cm⁻¹).

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How does the 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety influence biochemical interactions in enzyme inhibition studies?

The benzotriazinone core acts as a hydrogen-bond acceptor via its carbonyl and triazine N atoms, enabling interactions with:

- Catalytic residues (e.g., α-glucosidase’s Asp214 and Glu277).

- Hydrophobic pockets in target enzymes (e.g., cytochrome P450).

Q. Methodological Validation :

- Perform docking simulations (AutoDock Vina) with the benzotriazinone ring constrained in planar geometry.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔG, ΔH) .

Basic: What analytical methods are recommended for detecting trace impurities in this compound during environmental fate studies?

LC-MS/MS is optimal for pesticide-related derivatives (e.g., azinphos-methyl analogs):

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase : 0.1% formic acid in water/acetonitrile (gradient elution).

- Detection : MRM mode for m/z transitions (e.g., 318 → 132 for benzotriazinone fragments).

- Validation : Spike soil matrices with 10–100 ppb standards to assess recovery (>85%) .

Advanced: How can computational QSAR models predict the pharmacological activity of derivatives with modified aryl groups?

Descriptor Selection : Include logP, polar surface area (PSA), and H-bond donor/acceptor counts.

Training Set : Use IC₅₀ data from analogs (e.g., N-ethyl and N-tert-butyl derivatives) to build models.

Validation : Apply leave-one-out cross-validation (R² > 0.75).

Software : Schrödinger’s QikProp for ADMET profiling .

Basic: What safety precautions are critical during synthesis due to reactive intermediates?

- Thionyl Chloride Handling : Use anhydrous conditions and vented reflux setups to avoid HCl/SO₂ release.

- Diazonium Salts : Maintain temperatures <5°C to prevent explosive decomposition.

- PPE : Acid-resistant gloves and full-face shields during quenching steps .

Advanced: How can isotopic labeling (e.g., ¹⁵N) resolve metabolic degradation pathways in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.